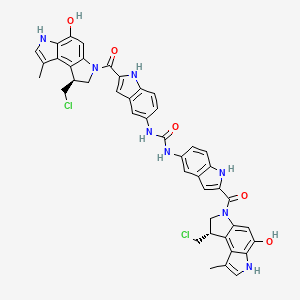

Bizelesin

Vue d'ensemble

Description

Le bizelesin est un agent antitumoral très puissant appartenant à la classe des composés cyclopropylpyrroloindoles. Il a été développé comme un analogue synthétique du produit naturel CC-1065, qui a été isolé de la bactérie Streptomyces zelensis. Le this compound présente une forte activité contre divers types de cellules cancéreuses, y compris les cellules du côlon, du pancréas, du col de l’utérus, de l’endomètre, de l’ovaire et les cellules leucémiques, même à des concentrations très faibles .

Applications De Recherche Scientifique

Bizelesin has been extensively studied for its potential applications in cancer treatment. Its strong activity against various cancer cell lines makes it a promising candidate for chemotherapy. Some key research applications include:

Cancer therapy: This compound has shown efficacy in preclinical and clinical studies against a range of solid tumors, including ovarian, pancreatic, and colon cancers

DNA-binding studies: The compound’s ability to selectively bind to AT-rich sequences in DNA makes it a valuable tool for studying DNA-protein interactions and the structural properties of DNA.

Drug development: This compound serves as a lead compound for the development of new anticancer agents with improved efficacy and reduced toxicity.

Mécanisme D'action

Le bizelesin exerce ses effets en se liant au sillon mineur de l’ADN et en alkylant la position N3 des bases adénine. Cela conduit à la formation de liaisons croisées interbrins, qui perturbent l’hélice de l’ADN et empêchent la réplication et la transcription. Les dommages à l’ADN qui en résultent déclenchent des voies de mort cellulaire, conduisant à la mort sélective des cellules cancéreuses .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

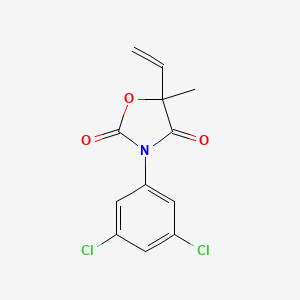

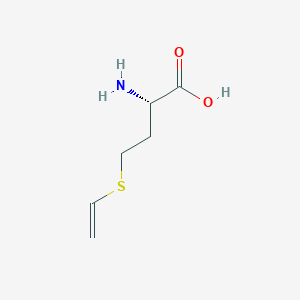

Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of this compound being 2.3 pM .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .

Temporal Effects in Laboratory Settings

This compound has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . This compound degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .

Dosage Effects in Animal Models

In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .

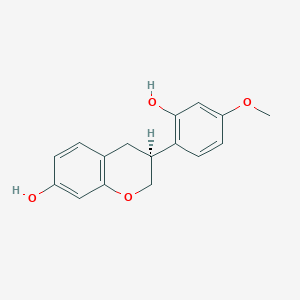

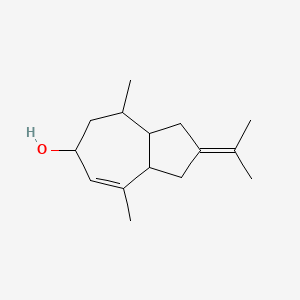

Méthodes De Préparation

Le bizelesin est synthétisé par une série de réactions chimiques impliquant la formation de structures cyclopropylpyrroloindoliques. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle cyclopropyle : Cela implique la réaction d’un précurseur approprié avec un agent cyclopropanant dans des conditions contrôlées.

Synthèse du pyrroloindole : L’intermédiaire cyclopropyle est ensuite réagi avec des dérivés d’indole pour former la structure pyrroloindolique.

Analyse Des Réactions Chimiques

Le bizelesin subit plusieurs types de réactions chimiques, principalement impliquant son interaction avec l’ADN :

Alkylation : Le this compound alkyle la position N3 des bases adénine de l’ADN, conduisant à la formation de liaisons croisées interbrins.

Liaisons croisées interbrins de l’ADN : Le composé forme des liaisons covalentes entre les bases adénine sur des brins d’ADN opposés, perturbant l’hélice de l’ADN et conduisant à la mort cellulaire.

Les réactifs et conditions courants utilisés dans ces réactions incluent :

Agents cyclopropanants : Utilisés dans la formation initiale du cycle cyclopropyle.

Dérivés d’indole : Réagis avec l’intermédiaire cyclopropyle pour former la structure pyrroloindolique.

ADN : La cible principale de l’activité alkylant du this compound.

Les principaux produits formés à partir de ces réactions sont des adduits d’ADN et des brins d’ADN liés de manière croisée.

Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses applications potentielles dans le traitement du cancer. Sa forte activité contre diverses lignées de cellules cancéreuses en fait un candidat prometteur pour la chimiothérapie. Certaines applications clés de la recherche incluent :

Thérapie contre le cancer : Le this compound a montré son efficacité dans des études précliniques et cliniques contre une gamme de tumeurs solides, y compris les cancers de l’ovaire, du pancréas et du côlon

Études de liaison à l’ADN : La capacité du composé à se lier sélectivement aux séquences riches en AT de l’ADN en fait un outil précieux pour étudier les interactions ADN-protéines et les propriétés structurales de l’ADN.

Développement de médicaments : Le this compound sert de composé chef de file pour le développement de nouveaux agents anticancéreux avec une efficacité améliorée et une toxicité réduite.

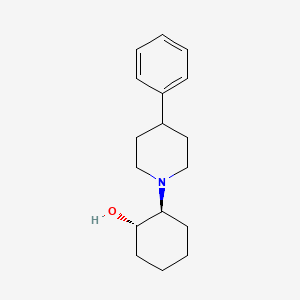

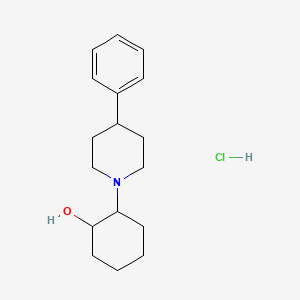

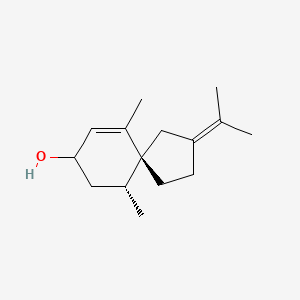

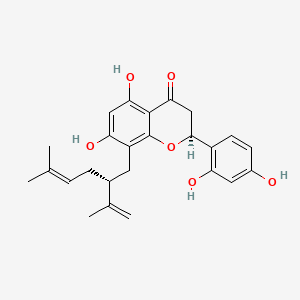

Comparaison Avec Des Composés Similaires

Le bizelesin fait partie d’une classe de composés appelés cyclopropylpyrroloindoles, qui comprend également l’adozélesine et la carzélesine. Ces composés partagent des propriétés de liaison à l’ADN et d’alkylation similaires, mais diffèrent dans leurs structures spécifiques et leurs mécanismes d’action :

Adozélesine : Forme des adduits mono-alkylés avec l’ADN, conduisant à des dommages à l’ADN moins importants que le this compound.

This compound : Unique dans sa capacité à former des liaisons croisées interbrins entre deux bases adénine, résultant en des dommages à l’ADN plus létaux.

Ces différences mettent en évidence les propriétés uniques du this compound et ses avantages potentiels en tant qu’agent anticancéreux.

Propriétés

IUPAC Name |

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKWHRXTPJODV-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156213 | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-21-6 | |

| Record name | Bizelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bizelesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIZELESIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.